Ethyl 3-iodopropanoate
Overview
Description
Ethyl 3-iodopropanoate is a chemical compound with the linear formula C5H9IO2 . It has a molecular weight of 228.031 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
This compound can be synthesized from the glycerol derivative glyceric acid (GA), which is a potential biomaterial-based platform molecule . In a report, this compound was rapidly dimerized to diethyl adipate in a microwave reactor using NiCl2·6H2O as a catalyst, co-catalyzed by Mn and the 1,10-Phenanthroline monohydrate ligand .Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C5H9IO2 . The molecular weight of this compound is 228.028 .Physical and Chemical Properties Analysis
This compound has a density of 1.7±0.1 g/cm3 and a boiling point of 202.7±13.0 °C at 760 mmHg . The molecular formula of this compound is C5H9IO2 and it has a molecular weight of 228.028 .Scientific Research Applications
Enzymatic Hydrolysis Studies
- Application in Enzymatic Hydrolysis : Ethyl 3-hydroxy-3-phenylpropanoate, a derivative of Ethyl 3-iodopropanoate, was used in enzymatic hydrolysis studies. Ultrasound baths with enzymes like PCL, PLE, and CRL were used, showing that ultrasound can decrease reaction time without significantly changing the yield or enantiomeric excess of reaction products (Ribeiro, Passaroto, & Brenelli, 2001).
Chemical Synthesis
- Efficient Synthesis of 2,3-Diaminoacid Derivatives : Ethyl 2,3-diphthalimidoylpropanoate, synthesized from ethyl propynoate (a compound related to this compound), was effective in producing 2,3-diaminocarboxylic acid derivatives. The reaction involved triphenylphosphine as a catalyst, indicating a potential pathway for synthesizing diaminoacid derivatives (Oe et al., 2014).
Stereochemical Studies
- Stereochemical Observations in Deprotonation : Research on ethyl 2-alkenoates, closely related to this compound, provided insights into stereochemical changes during deprotonation and reprotonation processes. This study contributes to the understanding of ester conformation changes in chemical reactions (Krebs, 1981).
Crystallography
- Orthorhombic Polymorph of Perindopril : An orthorhombic polymorph of the intramolecular cyclization product of perindopril, which includes this compound derivatives, was investigated using low-temperature X-ray diffraction. This study provides valuable data for the pharmaceutical industry, especially in understanding the structural aspects of ACE inhibitors (Bojarska et al., 2013).
Catalytic Applications
- Hydroesterification of Vinyl Arenes : A study demonstrated the use of this compound in the palladium-catalyzed hydroesterification of vinyl arenes. This process is significant for synthesizing 3-arylpropanoate esters, showcasing the compound's role in facilitating important chemical reactions (Deng et al., 2022).
Atmospheric Studies
- Atmospheric Degradation Studies : Research on 3-ethoxy-1-propanol, a compound structurally similar to this compound, provides insights into its reactions with atmospheric radicals. This kind of study is crucial for understanding the environmental impact and atmospheric behavior of such compounds (Aranda et al., 2021).
Safety and Hazards
Ethyl 3-iodopropanoate is classified as having acute toxicity, skin irritation, serious eye damage, and specific target organ toxicity (single exposure) with the target organ being the respiratory system . It is harmful if swallowed, causes skin irritation, causes serious eye damage, may cause respiratory irritation, and is harmful to aquatic life with long-lasting effects .
Mechanism of Action
Target of Action
Ethyl 3-iodopropanoate is a chemical compound used in various chemical reactions. Its primary targets are the reactants in the chemical reactions it participates in. The exact targets can vary depending on the specific reaction .
Mode of Action
The mode of action of this compound is primarily through its participation in chemical reactions. For instance, it has been reported to undergo rapid dimerization to diethyl adipate in a microwave reactor, using NiCl2·6H2O as a catalyst, co-catalyzed by Mn and the 1,10-Phenanthroline monohydrate ligand .
Biochemical Pathways
The biochemical pathways affected by this compound depend on the specific reaction it is involved in. In the case of its dimerization to diethyl adipate, it contributes to the production of adipic acid, an important chemical used in the production of nylon 6–6, polyurethanes, synthetic resins, thickeners, and engineering plastics .
Result of Action
The result of this compound’s action is the formation of new chemical compounds. For example, its dimerization results in the formation of diethyl adipate, which can be hydrolyzed to obtain adipic acid .
Properties
IUPAC Name |
ethyl 3-iodopropanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9IO2/c1-2-8-5(7)3-4-6/h2-4H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZTNQOAFISZIEI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCI | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9IO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40448104 | |
Record name | Ethyl 3-iodopropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40448104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6414-69-3 | |
Record name | Ethyl 3-iodopropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40448104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 3-iodopropanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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